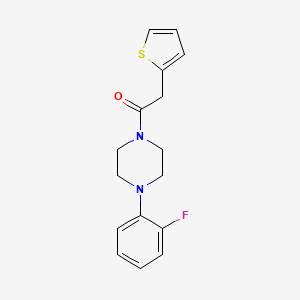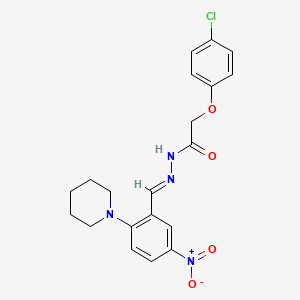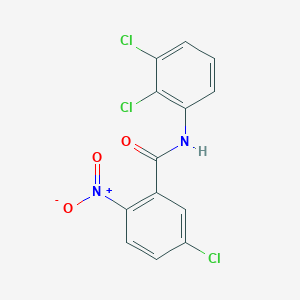
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. However, its use as a performance-enhancing drug has gained popularity in recent years, particularly in the athletic community.
Mécanisme D'action
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved insulin sensitivity and energy metabolism. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy metabolism and insulin sensitivity. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it increases endurance capacity by enhancing oxygen utilization and reducing muscle fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has several advantages for lab experiments, including its high potency and selectivity for PPARδ activation, which allows for precise targeting of specific pathways. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in its potential as a performance-enhancing drug in the athletic community, although this raises ethical and safety concerns.
Méthodes De Synthèse
The synthesis of 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone involves several steps, including the reaction of 2,4-dihydroxy-3-methylbenzaldehyde with 2-fluorophenol in the presence of a base to form the intermediate product, followed by the reaction with ethyl chloroacetate to produce the final product. The purity of the compound can be achieved through recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In animal models, it has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance capacity. In addition, it has been found to have neuroprotective effects in Alzheimer's disease and stroke models.
Propriétés
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-9-12(17)7-6-10(15(9)19)13(18)8-20-14-5-3-2-4-11(14)16/h2-7,17,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMWPLATLINDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)

![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)
![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)
![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)

